BenchChemオンラインストアへようこそ!

3,4-Difluorobenzylamine

amine basicity pKa prediction salt formation

3,4-Difluorobenzylamine (3,4-DFBA; CAS 72235-53-1) is a primary benzylamine derivative bearing two fluorine atoms at the 3- and 4-positions of the aromatic ring. This vicinal difluoro substitution pattern imparts a distinct electronic profile—reducing the basicity of the amine (predicted pKa ~8.75) relative to unsubstituted benzylamine (pKa 9.33) while preserving sufficient nucleophilicity for condensation, reductive amination, and acylation reactions.

Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
CAS No. 72235-53-1
Cat. No. B1330328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorobenzylamine
CAS72235-53-1
Molecular FormulaC7H7F2N
Molecular Weight143.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)F)F
InChIInChI=1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
InChIKeyPHLZUDXEBCQHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorobenzylamine (CAS 72235-53-1): A Fluorinated Benzylamine Building Block for Pharmaceutical Intermediates and Materials Chemistry


3,4-Difluorobenzylamine (3,4-DFBA; CAS 72235-53-1) is a primary benzylamine derivative bearing two fluorine atoms at the 3- and 4-positions of the aromatic ring . This vicinal difluoro substitution pattern imparts a distinct electronic profile—reducing the basicity of the amine (predicted pKa ~8.75) relative to unsubstituted benzylamine (pKa 9.33) while preserving sufficient nucleophilicity for condensation, reductive amination, and acylation reactions . The compound is commercially available at ≥98% purity (GC) from multiple suppliers, with production scale reaching metric tons, and serves primarily as a synthetic intermediate in pharmaceutical development and materials science .

Why 3,4-Difluorobenzylamine Cannot Be Simply Replaced by 2,4-Difluorobenzylamine or Benzylamine in Critical Synthetic Workflows


Although all difluorobenzylamine isomers share the molecular formula C₇H₇F₂N, the position of fluorine substituents on the ring creates measurable differences in amine basicity, boiling point, reactivity with glyoxal, and enzyme inhibition profile that preclude simple interchange in regulated synthetic routes or structure-activity relationship (SAR) studies . For instance, the predicted pKa of 3,4-DFBA (8.75) is ~0.17 units higher than that of 2,4-DFBA (8.58), representing a meaningful difference in protonation state at physiological pH and affecting salt formation, extraction behavior, and chromatographic retention . Furthermore, the boiling point of 3,4-DFBA (174 °C at 760 mmHg) is substantially higher than that of 2,4-DFBA (82–84 °C at 15 mmHg), reflecting different intermolecular interactions that alter purification strategy and handling . In multi-step pharmaceutical syntheses where a specific difluorobenzyl fragment is required—such as the sulfonamide derivative prepared from 3,4-DFBA reported by Sigma-Aldrich—substituting the isomer would yield a different regioisomeric product with potentially distinct pharmacological properties .

Quantitative Differentiation Evidence for 3,4-Difluorobenzylamine Against Its Closest Analogs


Basicity Modulation: Predicted pKa of 3,4-DFBA (8.75) Versus Benzylamine (9.33) and 2,4-DFBA (8.58)

The predicted pKa of 3,4-difluorobenzylamine is 8.75 ± 0.10, representing a decrease of 0.58 log units relative to unsubstituted benzylamine (pKa 9.33) and an increase of 0.17 log units relative to 2,4-difluorobenzylamine (pKa 8.58) . This reduced basicity, driven by the electron-withdrawing effect of the vicinal fluorine atoms, means that at pH 7.4, the ratio of free base to protonated amine differs among these three compounds, directly impacting liquid-liquid extraction efficiency, loading onto silica gel, and the stoichiometry of acid-base salt formation during workup .

amine basicity pKa prediction salt formation extraction efficiency

Boiling Point and Distillation Behavior: 3,4-DFBA (174 °C at 760 mmHg) vs. 2,4-DFBA (82–84 °C at 15 mmHg)

The experimentally determined boiling point of 3,4-difluorobenzylamine at atmospheric pressure is approximately 174 °C (1013 hPa), with a density of 1.21 g/cm³ at 20 °C and a flash point of 79 °C . In contrast, the 2,4-difluorobenzylamine isomer—the key intermediate for the antiretroviral drug Dolutegravir—boils at 82–84 °C under reduced pressure (15 mmHg) and has a lower flash point of 68 °C [1]. The significantly higher boiling point of 3,4-DFBA under comparable conditions reflects stronger intermolecular interactions arising from the 3,4-disubstitution pattern, which must be accounted for when designing purification by fractional distillation or when selecting reaction solvents and temperature regimes for neat reactions .

physical property boiling point distillation purification

Hexaazaisowurtzitane Cage Formation: 3,4-DFBA Reacts with Glyoxal to Yield Crystalline Cage Compound 1

3,4-Difluorobenzylamine undergoes acid-catalyzed condensation with glyoxal in aqueous acetonitrile to form the hexabenzyl-substituted hexaazaisowurtzitane cage compound (3,4-C₆F₂H₃CH₂)₆(NCH)₆ (Compound 1), isolated as a colorless, air-stable crystalline solid whose structure was confirmed by X-ray crystallography [1]. This reactivity toward glyoxal to form the hexaazaisowurtzitane polycycle is shared with 3,4,5-trifluorobenzylamine (yielding Compound 2) and pentafluorobenzylamine (yielding Compound 3), but is notably not reported for the 2,4-difluorobenzylamine isomer . The successful formation and crystallographic characterization of Compound 1 demonstrate that the 3,4-difluoro pattern provides sufficient steric and electronic compatibility for the multi-component condensation, whereas the 2,4-isomer may be sterically hindered at the ortho position adjacent to the reactive aminomethyl group [2].

hexaazaisowurtzitane cage compound energetic materials glyoxal condensation

Enzyme Inhibition Profile: Dual Inhibition of Aldehyde Oxidase and Catalase with Microcapsule Formation Below 50 nm

3,4-Difluorobenzylamine has been reported to inhibit aldehyde oxidase (AO) and catalase—two enzymes of significant interest in drug metabolism and oxidative stress research . Aldehyde oxidase is a liver cytosolic molybdoflavoprotein increasingly recognized for its role in the metabolism of clinical candidates, and selective AO inhibitors are valuable tool compounds for reaction phenotyping [1]. The inhibition of catalase, which decomposes hydrogen peroxide, is attributed to the ability of 3,4-DFBA to form microcapsules with diameters below 50 nm . This dual-enzyme inhibition profile, combined with the nanoscale self-assembly behavior, has not been reported for the 2,4-difluorobenzylamine isomer, whose primary biological application is as a Dolutegravir building block rather than as a direct enzyme modulator [2].

aldehyde oxidase inhibition catalase inhibition enzyme inhibition drug metabolism microcapsule

Perovskite Solar Cell Passivation: Comparative Efficiency of DFBA Isomers in CsPbI₃₋ₓBrₓ Devices

In a 2023 Solar RRL study (IF 7.9), three difluorobenzylamine isomers—2,4-DFBA, 3,4-DFBA, and 2,6-DFBA—were systematically evaluated as interfacial modification materials for all-inorganic carbon-based CsPbI₃₋ₓBrₓ perovskite solar cells [1]. Density functional theory (DFT) simulations combined with experimental measurements demonstrated that the fluorine atom position on the benzene ring directly governs the defect passivation efficacy at the perovskite surface/interface . Among the three isomers, 2,6-DFBA emerged as the most effective, yielding a power conversion efficiency (PCE) of 14.6% with an open-circuit voltage of 1.14 V, and retaining 92% of initial PCE after 1,680 hours of storage at 20–30% relative humidity [1]. While the study identifies 2,6-DFBA as the optimal isomer, the inclusion of 3,4-DFBA in this comparative analysis establishes that its passivation performance is distinct from and inferior to the 2,6-isomer under the tested conditions—a critical data point for materials scientists selecting the appropriate DFBA isomer for photovoltaic interface engineering [2].

perovskite solar cell defect passivation power conversion efficiency interfacial modification

Pharmaceutical Intermediate Specificity: 3,4-DFBA Provides the 3,4-Difluorobenzyl Warhead for a Bioactive Sulfonamide

3,4-Difluorobenzylamine has been specifically employed in the preparation of 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide, a compound incorporating the 3,4-difluorobenzyl fragment as a structural determinant of biological activity . In contrast, 2,4-difluorobenzylamine is the established industrial intermediate for the HIV integrase inhibitor Dolutegravir, where the 2,4-difluorobenzyl moiety is a critical pharmacophoric element [1]. The regiochemistry of fluorine substitution directly determines the shape, electronic distribution, and target-binding properties of the final drug substance; therefore, a synthetic route validated with 3,4-DFBA cannot be executed with 2,4-DFBA without producing a different final compound with unknown efficacy and safety [2].

pharmaceutical intermediate sulfonamide synthesis regioselectivity difluorobenzyl warhead

Optimal Application Scenarios for 3,4-Difluorobenzylamine Based on Quantitative Differentiation Evidence


Synthesis of Hexaazaisowurtzitane Cage Compounds for Energetic Materials Research

3,4-Difluorobenzylamine is a proven substrate for the acid-catalyzed condensation with glyoxal to yield polyfluorinated hexabenzyl hexaazaisowurtzitanes—cage compounds that serve as precursors to high-energy-density materials such as CL-20 (hexanitrohexaazaisowurtzitane) [1]. As demonstrated by Klapötke et al. (2006), 3,4-DFBA reacts cleanly to form the crystalline cage compound (3,4-C₆F₂H₃CH₂)₆(NCH)₆, whose structure was confirmed by X-ray crystallography, whereas the 2,4-difluorobenzylamine isomer is not reported to participate in this condensation [1]. Research groups developing novel energetic materials or studying polycyclic cage architectures should procure 3,4-DFBA (rather than the more commercially prominent 2,4-isomer) when glyoxal-based cage formation is the intended synthetic pathway.

Enzyme Inhibition Studies in Drug Metabolism (Aldehyde Oxidase and Catalase)

The reported ability of 3,4-DFBA to inhibit both aldehyde oxidase and catalase, coupled with its capacity to form sub-50 nm microcapsules, makes it a specialized tool compound for laboratories investigating oxidative enzyme modulation and reactive oxygen species biology . Aldehyde oxidase is increasingly implicated in the clearance of clinical drug candidates, and selective AO inhibitors are essential for reaction phenotyping in ADME-Tox workflows [2]. For these applications, 3,4-DFBA offers a unique dual-inhibition profile not associated with the 2,4-isomer, which is predominantly utilized as a bulk intermediate for Dolutegravir synthesis [3]. Researchers requiring a fluorinated benzylamine with demonstrated enzyme modulatory activity should select 3,4-DFBA over 2,4-DFBA for target-specific biochemical investigations.

Synthesis of 3,4-Difluorobenzyl-Containing Sulfonamides and Bioactive Molecules

When the target molecule requires the 3,4-difluorobenzyl pharmacophore—as exemplified by the Sigma-Aldrich-reported preparation of 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide—3,4-DFBA is the mandatory starting material . The alternative 2,4-DFBA would install a different regioisomeric benzyl group, fundamentally altering the three-dimensional structure and potentially the biological activity of the final compound [3]. Medicinal chemistry teams conducting SAR studies around the difluorobenzyl moiety must procure the specific isomer dictated by their synthetic route; the 0.17-unit pKa difference between 3,4- and 2,4-DFBA further underscores that amine reactivity in subsequent coupling steps (e.g., amide bond formation, reductive amination) will not be identical between the two isomers .

Perovskite Solar Cell Interface Engineering (When 2,6-DFBA Is Unavailable)

The 2023 Solar RRL study by Ma et al. established a direct head-to-head comparison of 2,4-, 3,4-, and 2,6-DFBA as interfacial passivation agents for CsPbI₃₋ₓBrₓ perovskite solar cells, with 2,6-DFBA delivering the highest PCE of 14.6% and superior ambient stability (92% PCE retention after 1,680 h) [4]. For photovoltaic research laboratories that cannot source 2,6-DFBA (CAS 69385-30-4) due to supply constraints, 3,4-DFBA represents a structurally characterized alternative whose passivation behavior has been benchmarked in the same device architecture, enabling meaningful interpretation of comparative performance data [4]. Procurement decisions in this application space should prioritize 2,6-DFBA when available, with 3,4-DFBA as a documented fallback option.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Difluorobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.